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Compound of Interest

Compound Name: Octyltrimethylammonium

CAS No.: 15461-38-8

Cat. No.: B097695 Get Quote

Executive Summary
Octyltrimethylammonium bromide (OTAB), also known as C8TAB, is a cationic surfactant

belonging to the quaternary ammonium family. While structurally homologous to the ubiquitous

Cetyltrimethylammonium bromide (CTAB), OTAB possesses a significantly shorter hydrophobic

tail (8 carbons vs. 16 carbons).

This structural difference dictates its primary biochemical utility: OTAB has a critically high

Critical Micelle Concentration (CMC) (~130–140 mM).

For researchers, this high CMC is a functional feature, not a bug. Unlike CTAB, which forms

stable micelles that are difficult to remove, OTAB micelles dissociate rapidly upon dilution. This

property makes OTAB an indispensable tool in protein refolding (artificial chaperone strategies)

and solution-state NMR of membrane proteins, where rapid detergent exchange and low

micelle weight are required to preserve spectral quality.

Part 1: Physicochemical Properties & Comparative
Analysis[1][2]
The utility of OTAB is best understood in contrast to its longer-chain homologs. The selection of

OTAB is driven by the need for a detergent that is "strong enough to solubilize, but weak

enough to leave."
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Table 1: Comparative Surfactant Properties[2]
Property OTAB (C8) DTAB (C10) CTAB (C16)

Implication for

Biochemistry

Molecular Weight 252.24 g/mol 308.35 g/mol 364.45 g/mol

OTAB is smaller,

affecting dialysis

rates.

CMC (25°C,

Water)
~130–140 mM ~65 mM ~0.9–1.0 mM

High CMC =

Unstable

micelles; easy to

strip via dilution.

Aggregation

Number
Low (~20–30) Moderate (~50) High (~60–100)

Smaller OTAB

micelles allow

faster tumbling in

NMR.

Krafft Point < 0°C < 0°C ~25°C

OTAB remains

soluble at 4°C;

CTAB often

precipitates.

Removal

Difficulty

Easy

(Dilution/Dialysis)
Moderate

Difficult

(Requires resins)

OTAB is

preferred for

transient

solubilization.

Technical Note: The CMC of OTAB is highly sensitive to ionic strength. In the presence of 100

mM NaCl, the CMC may drop, but it remains orders of magnitude higher than that of CTAB.
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Part 2: Core Application – Protein Refolding &
Solubilization
The "Artificial Chaperone" Mechanism
OTAB is a key reagent in "Artificial Chaperone-Assisted Refolding." This technique mimics the

GroEL/GroES biological system.[1][2]

The Problem: Diluting a denatured protein directly into buffer often causes aggregation

because hydrophobic patches collapse incorrectly.

The OTAB Solution:

Capture: The protein is diluted into a buffer containing OTAB. The surfactant binds to

hydrophobic patches, preventing aggregation (similar to GroEL).

Stripping: A stripping agent (typically

-cyclodextrin) is added, or the solution is diluted.[1][3] Because OTAB has a high CMC and
low affinity compared to CTAB, it is easily stripped away, allowing the protein to refold in a
controlled manner.

Solution-State NMR of Membrane Proteins
For NMR, the size of the protein-detergent complex determines the rotational correlation time (

). Large complexes tumble slowly, leading to broad spectral lines and signal loss.

OTAB Advantage: OTAB forms small, spherical micelles. This minimizes the effective

molecular weight of the complex, resulting in sharper peaks compared to long-chain

detergents like Dodecylphosphocholine (DPC) or CTAB.

Part 3: Experimental Protocols
Protocol A: Artificial Chaperone-Assisted Refolding
Use Case: Recovering active enzyme from inclusion bodies solubilized in Urea/Guanidine.

Materials:
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Denatured Protein Solution (e.g., in 6M Guanidine HCl).

Capture Buffer: 50 mM Tris-HCl, pH 7.5, 200 mM OTAB (Must be > CMC).

Stripping Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

-Cyclodextrin.

Step-by-Step Workflow:

Denaturation: Ensure protein is fully unfolded (1–5 mg/mL) in denaturant.

Capture Step: Dilute the denatured protein 1:10 into the Capture Buffer.

Mechanism:[4][2][5][6] OTAB binds the unfolded protein, preventing intermolecular

aggregation.

Incubation: 10–30 minutes at Room Temperature.

Folding Initiation (Stripping): Add Stripping Buffer or solid

-cyclodextrin to the mixture.

Ratio: The molar ratio of Cyclodextrin to OTAB should be roughly 1:1 to 2:1 to ensure

effective stripping.

Maturation: Incubate for 2–16 hours. The Cyclodextrin sequesters the OTAB, releasing the

protein slowly to find its native energetic minimum.

Analysis: Centrifuge to remove any aggregates and assay the supernatant for enzymatic

activity.

Protocol B: Ion-Pair Chromatography (HPLC)
Use Case: Separation of acidic peptides or anionic metabolites.

Mobile Phase Preparation:

Base Buffer: Phosphate buffer (pH 2.5 – 7.0 depending on analyte).
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Ion-Pair Reagent: Add OTAB to a final concentration of 5 mM.

Note: Unlike SDS, OTAB is cationic. It will retain anionic (negatively charged) species on a

C18 column.

Organic Modifier: Methanol or Acetonitrile (gradient elution).

Equilibration: Column must be equilibrated for >20 column volumes to saturate the stationary

phase with OTAB.

Part 4: Visualization of Mechanisms
Diagram 1: The High-CMC Refolding Workflow
This diagram illustrates the "Capture and Release" mechanism, highlighting the instability of

OTAB micelles upon dilution/stripping.
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Caption: The Artificial Chaperone pathway. OTAB prevents immediate aggregation (Red path)

by trapping the protein (Yellow), then is stripped away (Blue) to allow native folding (Green).

Diagram 2: Surfactant Selection Logic
A decision tree for researchers choosing between OTAB and CTAB.
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Select Application
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(Stable Micelles)

Stability Needed
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Caption: Decision matrix for surfactant selection. OTAB is specialized for transient protein

interactions, whereas CTAB is the standard for stable DNA precipitation and aggressive lysis.

References
Rozema, D., & Gellman, S. H. (1995).[3] Artificial chaperone-assisted refolding of denatured

proteins.[2][5] Journal of the American Chemical Society. Link

Foundational paper establishing the capture-and-strip mechanism using c

Tachi, T., et al. (2021). 13C NMR Study of Octyltrimethylammonium Bromide Solutions

with and without Urea. Bulletin of the Chemical Society of Japan. Link

Detailed analysis of OTAB micelle form

BenchChem. (2025).[4] Octyltrimethylammonium bromide: Properties and CMC Data. Link

Source for specific physicochemical constants (CMC ~130 mM).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b097695?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/15575723/
https://pubmed.ncbi.nlm.nih.gov/9556524/
https://pubmed.ncbi.nlm.nih.gov/18075714/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fja00113a049
https://www.benchchem.com/product/b097695?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.journal.csj.jp%2Fdoi%2Fabs%2F10.1246%2Fbcsj.56.2889
https://www.benchchem.com/pdf/Decyltrimethylammonium_Bromide_DTAB_vs_Cetyltrimethylammonium_Bromide_CTAB_for_Plant_DNA_Extraction_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b097695?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fproduct%2Fb108368
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermo Fisher Scientific. (2023). Methods Development Using Ion-Pair Chromatography.

Link

Technical note on the use of qu

BOC Sciences. (2024). Solubilization for Membrane Proteins Extraction. Link

Guidelines on detergent screening and CMC consider

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from
Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

2. Artificial chaperone-assisted refolding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Operational regimes for a simplified one-step artificial chaperone refolding method -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. A new artificial chaperone for protein refolding: sequential use of detergent and alginate -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [Technical Guide: Octyltrimethylammonium Bromide
(OTAB) in Biochemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097695#what-is-octyltrimethylammonium-used-for-in-
biochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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